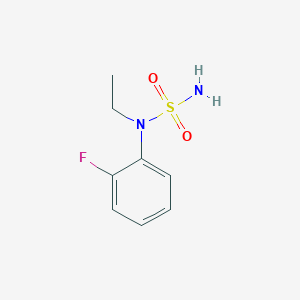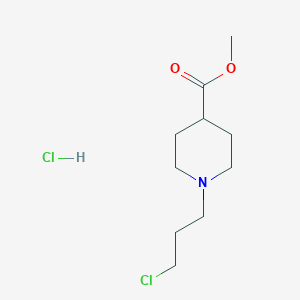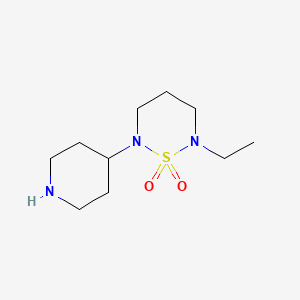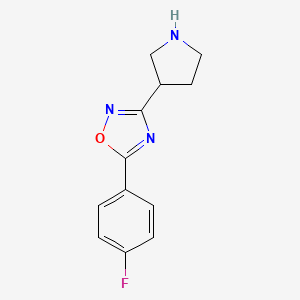
5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (PFO) is a heterocyclic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that has been studied for its ability to interact with a variety of biological molecules, making it a useful tool for understanding the structure and function of proteins and other biomolecules. PFO has been used in a variety of research applications, ranging from drug design to the study of enzyme kinetics.
Applications De Recherche Scientifique
Therapeutic Potency and Medicinal Chemistry
The structural uniqueness of the 1,3,4-oxadiazole ring, inclusive of compounds like 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, enables effective binding with various enzymes and receptors, eliciting a wide range of bioactivities. Research has shown that derivatives of 1,3,4-oxadiazole have been extensively explored for their high therapeutic potency across a spectrum of diseases, including cancer, bacterial infections, and inflammatory conditions. This comprehensive exploration underscores the compound's significant developmental value in medicinal chemistry (Verma et al., 2019).
Antimicrobial and Anticancer Applications
The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is well-documented, with recent reviews highlighting the potential of these compounds as novel antimicrobial agents. Their activity surpasses known antibiotics in some instances, marking them as promising candidates for drug development against resistant microbial strains. Additionally, the anticancer properties of 1,3,4-oxadiazole derivatives have been the subject of extensive research, with findings indicating potent inhibitory effects on various cancer cell lines, including those resistant to conventional treatments (Glomb & Świątek, 2021).
Synthesis and Chemical Properties
The synthesis of 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole and related compounds is a key area of interest, with advancements in synthetic methodologies enabling the efficient production of these compounds. Microwave-assisted synthesis, in particular, has been highlighted for its potential to expedite the preparation of azaheterocyclic systems, including oxadiazoles, thereby facilitating rapid development and testing of new derivatives (Sakhuja, Panda, & Bajaj, 2012).
Metal-Ion Sensing Applications
Beyond therapeutic applications, 1,3,4-oxadiazole derivatives demonstrate significant potential in the development of chemosensors, particularly for metal-ion detection. The structural features of these compounds, including the presence of nitrogen and oxygen donor atoms, make them suitable for sensing applications, with some derivatives showing high selectivity and sensitivity for specific metal ions. This highlights the versatility of 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole and related compounds beyond the pharmaceutical domain (Sharma, Om, & Sharma, 2022).
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-10-3-1-8(2-4-10)12-15-11(16-17-12)9-5-6-14-7-9/h1-4,9,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPRJWZUOGCTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC(=N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



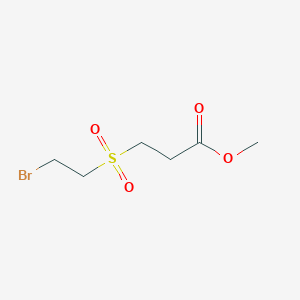

![1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B1471244.png)
![1-[4-(Methylthio)benzyl]piperazine](/img/structure/B1471245.png)
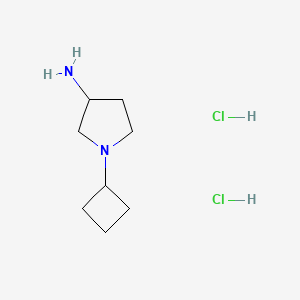
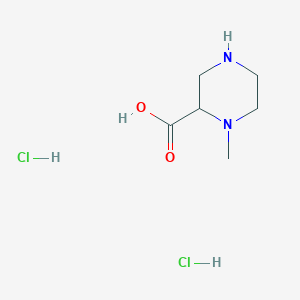
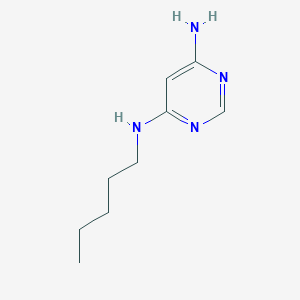
![5-Azaspiro[3.4]octane oxalate](/img/structure/B1471253.png)
![{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid](/img/structure/B1471254.png)
![3-[Methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B1471255.png)

